2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide
Overview
Description
2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide is a heterocyclic organic compound . It belongs to the class of thiazoles, which are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction involves the initial formation of thiohydrazonate, which undergoes intermolecular cyclization directly to yield intermediate or via 1,3-dipolar cycloaddition of nitrilimine .Molecular Structure Analysis
The molecular structure of 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions of 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide can be analyzed based on its reactivity with other compounds. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamidein ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide can be determined using various analytical techniques. For instance, its molecular weight is 192.666460 g/mol . Its density is 1.48g/cm³ . The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications
Antimicrobial and Cytotoxic Activities
- Novel derivatives of 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide have been synthesized and evaluated for their antimicrobial activity. Certain compounds showed significant antibacterial and anticandidal effects. Additionally, these derivatives exhibited cytotoxic activity against various human leukemia and mouse embryonic fibroblast cells (Dawbaa et al., 2021).
Psychotropic and Anti-inflammatory Activity
- A series of N-[(benzo)thiazol-2-yl] derivatives showed psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screening. These compounds demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action (Zablotskaya et al., 2013).
Antifungal and Antibacterial Activity
- 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide derivatives have been studied for their antifungal and antibacterial effects. Molecular docking studies indicated potential interactions with different proteins, suggesting a mechanism for their biological activity (Viji et al., 2020).
Herbicidal Activity
- Certain derivatives of 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide have been synthesized and tested for herbicidal activity. These compounds were found to be effective in controlling unwanted plant growth, demonstrating the compound's potential in agricultural applications (Liu et al., 2007).
Antinociceptive Activity
- Derivatives of 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide were synthesized and tested for antinociceptive activity, showing significant effectiveness in various pain models. This indicates their potential use in pain management (Önkol et al., 2004).
Molecular Docking and Structural Analysis
- The compound and its derivatives have been extensively characterized using spectroscopic and quantum chemical methods. Molecular docking studies provided insights into their potential interactions with biological targets, indicating their relevance in drug design and pharmaceutical research (Shanmugapriya et al., 2022).
Mechanism of Action
Target of Action
Thiazole derivatives, which include 2-chloro-n-(4,5-dihydro-1,3-thiazol-2-yl)propanamide, have been found to exhibit a wide range of biological activities . They have been associated with antimicrobial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The solubility of thiazole derivatives in water, alcohol, and ether suggests that these environmental factors may influence their action .
properties
IUPAC Name |
2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2OS/c1-4(7)5(10)9-6-8-2-3-11-6/h4H,2-3H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJWWVOKRBBWHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NCCS1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656748 | |
Record name | 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide | |
CAS RN |
438479-68-6 | |
Record name | 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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